![molecular formula C24H21BrN2OS B2377115 N-[2-[3-[(4-bromophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide CAS No. 532969-45-2](/img/structure/B2377115.png)
N-[2-[3-[(4-bromophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide
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Description
“N-[2-[3-[(4-bromophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide” is a chemical compound with the molecular formula C24H21BrN2OS . It is also known as BMS-986165. This compound is a novel small molecule inhibitor that targets the tyrosine kinase 2 (TYK2) signal transduction pathway.
Synthesis Analysis
The synthesis of benzamides, which includes compounds like “N-[2-[3-[(4-bromophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide”, can be achieved through direct condensation of carboxylic acids and amines . This reaction can be performed under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis
The molecular structure of “N-[2-[3-[(4-bromophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide” is complex, with a bromophenyl group attached to an indole ring via a sulfanyl linkage . The indole ring is further connected to a benzamide group through an ethyl linkage .Scientific Research Applications
Cardiac Electrophysiological Activity
N-substituted benzamides, which include similar compounds to N-[2-[3-[(4-bromophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide, have been studied for their cardiac electrophysiological activity. These compounds exhibit potency in in vitro assays and show potential as selective class III agents for cardiac applications (Morgan et al., 1990).
Structural Analysis and Molecular Interactions
The structural characteristics and molecular interactions of compounds with similar chemical structures have been analyzed. Studies include the investigation of molecular conformations and intermolecular interactions, which are crucial for understanding the chemical and physical properties of these compounds (Choi et al., 2007).
Antimicrobial and Antifungal Activities
Benzamide derivatives, closely related to the specified compound, have been synthesized and evaluated for their antimicrobial and antifungal activities. These studies help in identifying potential applications of these compounds in treating microbial infections (Kumar et al., 2012).
Anticancer Potential
Some derivatives of benzamides have been found to exhibit significant anticancer activities against various cancer cell lines. This suggests the potential of these compounds, including those structurally similar to N-[2-[3-[(4-bromophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide, in the development of anticancer therapies (Ravinaik et al., 2021).
Enzyme Inhibition for Therapeutic Applications
These compounds have been studied for their ability to inhibit specific enzymes, such as alkaline phosphatase, which is significant for various therapeutic applications, including the treatment of bone and teeth calcification disorders (Abbasi et al., 2019).
Neuroleptic Activity
Benzamide compounds have been designed and synthesized as potential neuroleptics. Their inhibitory effects on stereotyped behavior in animal models indicate potential applications in the treatment of psychosis (Iwanami et al., 1981).
properties
IUPAC Name |
N-[2-[3-[(4-bromophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21BrN2OS/c25-20-12-10-18(11-13-20)17-29-23-16-27(22-9-5-4-8-21(22)23)15-14-26-24(28)19-6-2-1-3-7-19/h1-13,16H,14-15,17H2,(H,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBSNJEXPETXJCY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC4=CC=C(C=C4)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21BrN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[3-[(4-bromophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide |
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